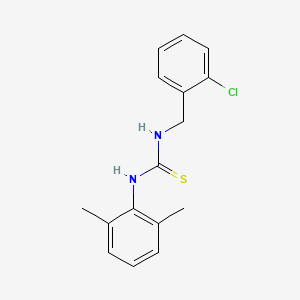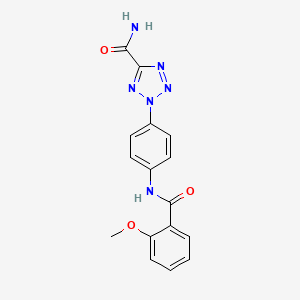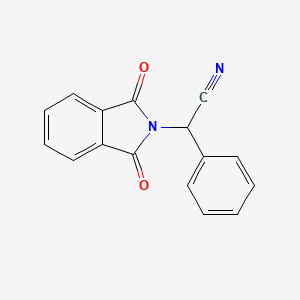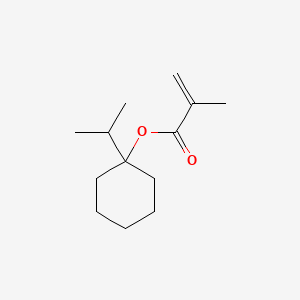
1-(2,6-Dimethylphenyl)-3-((2-chlorophenyl)methyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylphenyl)-3-((2-chlorophenyl)methyl)thiourea, also known as 2,6-dimethyl-3-chlorophenylmethylthiourea (DCPT), is an organic compound belonging to the thiourea family. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 124-128°C. DCPT is a versatile compound with a wide range of applications in the scientific and industrial fields. It has been used in a variety of scientific research applications such as catalysts, synthetic intermediates, agrochemicals, and pharmaceuticals. DCPT has also been used as a ligand for coordination chemistry, and as a reagent for the synthesis of organic compounds.
科学的研究の応用
Crystallography and Structural Analysis
Studies involving thiourea derivatives, such as 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, have been pivotal in crystallography, elucidating the crystal structures of these compounds through single crystal X-ray diffraction. This research provides insights into the molecular configurations, intramolecular hydrogen bonding, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of these compounds (Saeed & Parvez, 2005).
Synthesis and Characterization
The synthesis and characterization of thiourea derivatives have been extensively explored, highlighting their diverse applications in chemical synthesis. For example, a series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives were synthesized and characterized, demonstrating the versatility of thiourea compounds in organic synthesis (Yusof et al., 2010).
Applications in Catalysis
Thiourea and its derivatives have found applications in catalysis, such as in the synthesis of rhenium(V) oxo complexes with novel thiol-amide-thiourea ligand systems. These complexes, featuring bidentate thiourea coordination, represent a new class of N(2)S(2) chelates, broadening the scope of high-valent transition metal complexes in catalysis (Lipowska et al., 1996).
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2,6-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-11-6-5-7-12(2)15(11)19-16(20)18-10-13-8-3-4-9-14(13)17/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSQQNYQXOKCBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-3-((2-chlorophenyl)methyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2974564.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2974568.png)
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974569.png)
![N-cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2974570.png)




![(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2974583.png)

![N-[4-(butan-2-yl)phenyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide](/img/structure/B2974585.png)